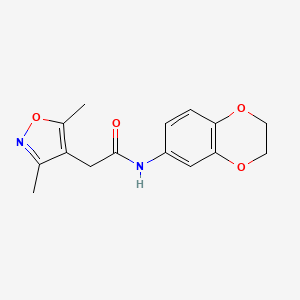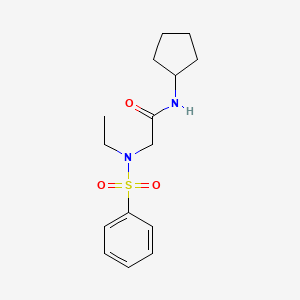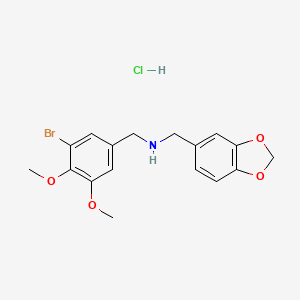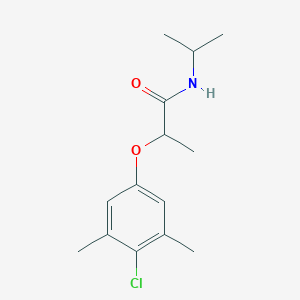![molecular formula C17H27NO B4706950 1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)
1-[6-(2-methylphenoxy)hexyl]pyrrolidine
Overview
Description
1-[6-(2-methylphenoxy)hexyl]pyrrolidine is an organic compound with the molecular formula C17H27NO. It consists of a pyrrolidine ring attached to a hexyl chain, which is further connected to a 2-methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-methylphenoxy)hexyl]pyrrolidine typically involves the reaction of 2-methylphenol with 1-bromohexane to form 6-(2-methylphenoxy)hexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-methylphenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[6-(2-methylphenoxy)hexyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[6-(2-methylphenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The 2-methylphenoxy group may enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[6-(4-methylphenoxy)hexyl]pyrrolidine: This compound has a similar structure but with the methyl group in the para position of the phenoxy ring.
1-[6-(3-methylphenoxy)hexyl]pyrrolidine: The methyl group is in the meta position in this compound.
Uniqueness
1-[6-(2-methylphenoxy)hexyl]pyrrolidine is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group may result in steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
1-[6-(2-methylphenoxy)hexyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16-10-4-5-11-17(16)19-15-9-3-2-6-12-18-13-7-8-14-18/h4-5,10-11H,2-3,6-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQNSOJJKQMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4706867.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)benzamide](/img/structure/B4706875.png)
![N-(4-butylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4706884.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706887.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B4706904.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide](/img/structure/B4706925.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4706957.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)

